molecular formula C19H20FN3O3S B2799713 N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260916-05-9

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2799713
CAS No.: 1260916-05-9
M. Wt: 389.45
InChI Key: ZMOWYCGABPYWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

The antitumor activities of compounds related to N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have been extensively researched. For instance, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown significant antitumor activities against various cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds exhibited anticancer activity comparable to that of doxorubicin, a commonly used chemotherapeutic agent, highlighting their potential as effective anticancer drugs (Hafez & El-Gazzar, 2017).

Herbicidal Activities

Another research application of related compounds involves their herbicidal activities. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have been synthesized and tested for their efficacy against dicotyledonous weeds. These compounds demonstrated effective herbicidal activities at both pre-emergence and post-emergence stages, with some showing good activity against weeds such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L at specific dosages (Wu et al., 2011).

Radioligand Imaging

In the realm of diagnostic research, derivatives of thieno[3,2-d]pyrimidine have been utilized in the development of selective radioligands for imaging specific proteins with positron emission tomography (PET). For example, [18F]PBR111, a radioligand developed for imaging the translocator protein (18 kDa), was synthesized from related chemical structures. This application demonstrates the potential of thieno[3,2-d]pyrimidine derivatives in advancing diagnostic imaging techniques, which are crucial for the early detection and treatment of various diseases (Dollé et al., 2008).

Antimicrobial Activity

Moreover, thieno[3,2-d]pyrimidine derivatives have shown promising results in antimicrobial studies. A study on novel thienopyrimidine linked rhodanine derivatives revealed significant antibacterial potency against strains such as E. coli and B. subtilis, as well as antifungal potency against A. flavus and C. albicans, suggesting their potential as effective antimicrobial agents (Kerru et al., 2019).

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-13(20)8-12(14)3/h4-8,11,17H,9-10H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSNKNZSHXLBKW-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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